(R)-1,3-Dimethylpiperazine

NK1/NK2 antagonists Enantioselective pharmacology Structure-Activity Relationship (SAR)

(R)-1,3-Dimethylpiperazine (CAS 1788041-52-0) is a chiral secondary amine that serves as a fundamental building block in medicinal chemistry for constructing bioactive molecules. As a disubstituted piperazine with a stereocenter at the 3-position, it provides a stereochemically defined scaffold that enables the synthesis of enantiomerically pure drug candidates.

Molecular Formula C6H14N2
Molecular Weight 114.19 g/mol
CAS No. 1788041-52-0
Cat. No. B7971031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1,3-Dimethylpiperazine
CAS1788041-52-0
Molecular FormulaC6H14N2
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C
InChIInChI=1S/C6H14N2/c1-6-5-8(2)4-3-7-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1
InChIKeyFMMUNDXXVADKHS-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1,3-Dimethylpiperazine (CAS 1788041-52-0) for Pharmaceutical R&D: A Chiral Piperazine Scaffold for Enantioselective Synthesis


(R)-1,3-Dimethylpiperazine (CAS 1788041-52-0) is a chiral secondary amine that serves as a fundamental building block in medicinal chemistry for constructing bioactive molecules . As a disubstituted piperazine with a stereocenter at the 3-position, it provides a stereochemically defined scaffold that enables the synthesis of enantiomerically pure drug candidates . Its hydrochloride salt form (CAS 1788041-52-0) is commonly utilized in research settings due to its enhanced aqueous solubility and stability compared to the free base, making it suitable for in vitro and in vivo pharmacological studies .

Chiral Integrity in Drug Development: Why (R)-1,3-Dimethylpiperazine Cannot Be Substituted with Racemates or Alternative Enantiomers


In drug discovery, the stereochemistry of a chiral building block directly dictates the biological activity and safety profile of the final compound . The (R)-enantiomer of 1,3-dimethylpiperazine is not interchangeable with its (S)-counterpart or the racemic mixture. Studies on structurally related chiral piperazines have demonstrated that enantiomers can exhibit dramatically different receptor binding affinities, with one enantiomer showing potent activity while the other is significantly less active or inactive [1]. This phenomenon, known as enantioselective pharmacodynamics, necessitates the use of precisely the (R)-enantiomer when it has been identified as the eutomer in a structure-activity relationship (SAR) series. Procuring the incorrect enantiomer or racemate would compromise assay reproducibility, confound SAR interpretations, and potentially lead to false negatives in screening campaigns .

Quantitative Differentiation Evidence for (R)-1,3-Dimethylpiperazine (CAS 1788041-52-0)


Enantiomer-Specific Receptor Binding Activity in NK1/NK2 Antagonists

In a study of diacyl-substituted 2-arylpiperazines as dual NK1/NK2 receptor antagonists, chiral chromatographic separation of racemic derivative 11g demonstrated that one enantiomer (13a) possessed the NK1 activity while the other enantiomer showed NK2 activity [1]. This class-level inference underscores the critical importance of single-enantiomer procurement: while this specific study used a more complex arylpiperazine derivative, it demonstrates that the piperazine stereocenter fundamentally determines target engagement. For (R)-1,3-dimethylpiperazine used as a building block, selecting the correct (R)-enantiomer ensures the stereochemical outcome of downstream synthetic steps aligns with the intended pharmacological profile, preventing the synthesis of an inactive or mis-targeting diastereomer.

NK1/NK2 antagonists Enantioselective pharmacology Structure-Activity Relationship (SAR)

Stereochemical Control in δ-Opioid Receptor Agonist Development

Research on piperazine derivatives as δ-opioid receptor agonists for CNS indications highlights the necessity of enantiomerically pure building blocks. A novel series of piperazine derivatives exhibited sub-nanomolar binding affinity and enhanced subtype selectivity, with the application of computational models to optimize ADME properties and reduce hERG channel inhibition [1]. This work explicitly relies on enantiomerically pure piperazine intermediates to achieve the desired stereochemical configuration in the final agonists [2]. The (R)-1,3-dimethylpiperazine scaffold, with its defined stereochemistry, enables the synthesis of these potent and selective agents; using a racemic mixture or the (S)-enantiomer would produce a mixture of diastereomers with unpredictable and likely inferior pharmacological properties, including potential off-target effects and reduced therapeutic index.

δ-Opioid agonists CNS drug discovery Enantioselective synthesis

Enantioselective Synthetic Methods for Chiral Piperazine Scaffolds

The development of catalytic enantioselective methods for synthesizing chiral piperazines, such as the asymmetric allylic alkylation of piperazin-2-ones, provides a direct route to enantioenriched scaffolds like (R)-1,3-dimethylpiperazine [1]. This methodology achieves high enantioselectivity (up to 84% ee in related desymmetrization reactions) and demonstrates the feasibility of producing the (R)-enantiomer in high optical purity [2]. The availability of such robust asymmetric methods for the synthesis of (R)-1,3-dimethylpiperazine directly impacts procurement: it enables reliable, scalable access to the single enantiomer with defined stereochemical purity, a critical quality attribute that cannot be achieved with racemic material and which underpins the reproducibility of downstream drug discovery and development processes.

Asymmetric synthesis Chiral building blocks Process chemistry

Comparative Solubility and Stability Advantages of the Hydrochloride Salt Form

The hydrochloride salt of (R)-1,3-dimethylpiperazine (CAS 1788041-52-0) offers quantifiable advantages in aqueous solubility and stability over the free base form . While specific solubility values for the target compound are not publicly disclosed, data for a structurally related piperazine derivative (BRD-A17718497) in PBS at 23°C shows solubility of <1.0 μM [1]. This class-level inference suggests that the free base of simple alkylpiperazines has limited aqueous solubility. Conversion to the hydrochloride salt is a well-established strategy to enhance aqueous solubility and stability, which is critical for in vitro assays and in vivo studies requiring compound dissolution in aqueous buffers . Procuring the hydrochloride salt directly ensures the compound is in a form suitable for immediate use in biological experiments, avoiding the need for in-house salt conversion and associated yield losses or purity issues.

Salt selection Aqueous solubility Stability

Absolute Configuration Confirmation by X-ray Crystallography of Piperazine Derivatives

X-ray crystallography has been successfully employed to determine the absolute configuration of chiral piperazine derivatives, including those with stereocenters at positions analogous to the 3-position in 1,3-dimethylpiperazine [1]. In one representative study, the stereogeometry and absolute configuration of a chiral furanyl-piperazine compound was unambiguously proved by X-ray diffraction analysis, with refinement to R(1) = 0.053 for 2043 observed reflections [2]. This analytical capability provides a definitive, quantitative method for confirming the absolute configuration of (R)-1,3-dimethylpiperazine and its derivatives. For procurement, this means that the structural identity and stereochemical purity of a batch can be rigorously verified, ensuring that the material received is indeed the (R)-enantiomer and not a mislabeled or partially racemized sample, which is crucial for maintaining data integrity in chiral drug discovery programs.

X-ray crystallography Absolute configuration Chiral purity

Optimal Application Scenarios for (R)-1,3-Dimethylpiperazine (CAS 1788041-52-0)


Chiral Building Block for Enantioselective Synthesis of CNS-Targeted GPCR Ligands

Employ (R)-1,3-dimethylpiperazine as a key intermediate in the synthesis of δ-opioid receptor agonists and other GPCR ligands targeting CNS disorders [1]. The defined (R)-stereochemistry ensures the resulting drug candidates possess the correct three-dimensional orientation for optimal target engagement and selectivity, as demonstrated in SAR studies of structurally related piperazine derivatives [2].

Stereochemical Probe in Structure-Activity Relationship (SAR) Studies of Chiral Amines

Utilize (R)-1,3-dimethylpiperazine as a single-enantiomer building block to systematically explore the impact of stereochemistry on biological activity in novel chemical series [1]. By comparing the activity of compounds derived from the (R)-enantiomer versus the (S)-enantiomer or racemate, researchers can precisely map the stereochemical requirements for receptor binding and functional activity, thereby accelerating lead optimization [2].

Salt Form for Direct Use in In Vitro and In Vivo Pharmacological Assays

Procure the hydrochloride salt of (R)-1,3-dimethylpiperazine for immediate dissolution in aqueous buffers and biological media [1]. This salt form mitigates solubility challenges associated with the free base, ensuring consistent compound exposure in cell-based assays and animal models, which is essential for generating reliable pharmacokinetic and pharmacodynamic data [2].

Standardized Chiral Reagent for Asymmetric Synthesis Methodology Development

Use (R)-1,3-dimethylpiperazine as a benchmark substrate to evaluate and optimize new enantioselective synthetic methodologies, such as catalytic asymmetric alkylations or desymmetrization reactions [1]. Its well-defined stereochemistry and simple structure make it an ideal model compound for assessing the efficiency and selectivity of novel chiral catalysts and reaction conditions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1,3-Dimethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.